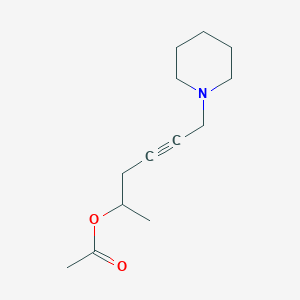
2-ethoxy-N'-(3-furylmethylene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-N'-(3-furylmethylene)benzohydrazide, also known as EFH, is a chemical compound with potential applications in scientific research. It is a hydrazide derivative that has been synthesized using various methods and has shown promising results in several studies.
Mécanisme D'action
The exact mechanism of action of 2-ethoxy-N'-(3-furylmethylene)benzohydrazide is not yet fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the mitochondrial pathway. 2-ethoxy-N'-(3-furylmethylene)benzohydrazide has also been found to inhibit the expression of certain proteins that are involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-ethoxy-N'-(3-furylmethylene)benzohydrazide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2-ethoxy-N'-(3-furylmethylene)benzohydrazide has also been found to have antioxidant activity and to protect against oxidative stress. In addition, it has been found to have anti-inflammatory activity and to inhibit the production of certain inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-N'-(3-furylmethylene)benzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and is available in moderate to good yields. It has also shown promising results in several studies, particularly in cancer research. However, 2-ethoxy-N'-(3-furylmethylene)benzohydrazide also has some limitations. Its exact mechanism of action is not yet fully understood, and further studies are needed to elucidate its pharmacological properties. In addition, its cytotoxic activity may limit its use in certain experiments.
Orientations Futures
There are several future directions for 2-ethoxy-N'-(3-furylmethylene)benzohydrazide research. One potential direction is to further investigate its mechanism of action and pharmacological properties. Another direction is to explore its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to evaluate its toxicity and safety profile. Overall, 2-ethoxy-N'-(3-furylmethylene)benzohydrazide has shown promising results in several studies and has the potential to be a valuable tool in scientific research.
Méthodes De Synthèse
2-ethoxy-N'-(3-furylmethylene)benzohydrazide has been synthesized using different methods, including the reaction of 3-furylaldehyde with benzohydrazide in the presence of ethanol and catalytic amounts of acetic acid. Other methods include the reaction of 3-furylaldehyde with benzohydrazide in the presence of acetic anhydride and the reaction of 3-furylaldehyde with benzohydrazide in the presence of glacial acetic acid and sodium acetate. The yield of 2-ethoxy-N'-(3-furylmethylene)benzohydrazide varies depending on the method used, but it is generally obtained in moderate to good yields.
Applications De Recherche Scientifique
2-ethoxy-N'-(3-furylmethylene)benzohydrazide has shown potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit cytotoxic activity against several cancer cell lines, including breast cancer, colon cancer, and leukemia. 2-ethoxy-N'-(3-furylmethylene)benzohydrazide has also shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, which makes it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2-ethoxy-N-[(E)-furan-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-13-6-4-3-5-12(13)14(17)16-15-9-11-7-8-18-10-11/h3-10H,2H2,1H3,(H,16,17)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJZBDUNKVTJIS-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN=CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1C(=O)N/N=C/C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824123 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-ethoxy-N'-[(E)-furan-3-ylmethylidene]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B5120618.png)
![2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-2-phenylacetamide](/img/structure/B5120637.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5120653.png)

![4-methyl-N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5120661.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5120670.png)

![N,N-diethyl-N'-[4-(4-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B5120680.png)
![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)
![N-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-pyridazinecarboxamide](/img/structure/B5120729.png)
![{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5120735.png)